molecular formula C14H30O B14355398 4-Ethyl-2-pentylheptan-1-OL CAS No. 90684-11-0

4-Ethyl-2-pentylheptan-1-OL

Cat. No.: B14355398
CAS No.: 90684-11-0
M. Wt: 214.39 g/mol
InChI Key: AAZNSFIBMRRQKL-UHFFFAOYSA-N
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Description

4-Ethyl-2-pentylheptan-1-OL is a branched primary alcohol with the molecular formula C₁₄H₃₀O. Its structure features a heptane backbone substituted with an ethyl group at the 4th carbon and a pentyl group at the 2nd carbon, terminating in a hydroxyl group at position 1. This branching confers unique physicochemical properties, such as moderate hydrophobicity and a high boiling point, making it suitable for applications in surfactants, lubricants, or specialty solvents .

Properties

CAS No.

90684-11-0

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

4-ethyl-2-pentylheptan-1-ol

InChI

InChI=1S/C14H30O/c1-4-7-8-10-14(12-15)11-13(6-3)9-5-2/h13-15H,4-12H2,1-3H3

InChI Key

AAZNSFIBMRRQKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(CC)CCC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-pentylheptan-1-OL can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes such as:

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-pentylheptan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 4-Ethyl-2-pentylheptan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Ethyl-2-pentylheptan-1-OL with five structurally related alcohols, referenced by their CAS numbers (as per the provided evidence). Key differences in branching, molecular weight, and functional group placement are highlighted.

2-Propylheptan-1-ol (CAS 818-81-5)

  • Structure: A heptanol derivative with a propyl group at position 2.
  • Molecular Weight : 158.28 g/mol (vs. 214.39 g/mol for this compound).
  • Boiling Point : ~230°C (estimated), lower than this compound due to reduced branching and shorter alkyl chains.
  • Applications: Primarily used in plasticizers and intermediate synthesis, lacking the enhanced solubility in nonpolar solvents seen in the target compound .

Isomeric Variants (CAS 5333-42-6, 105-30-6, 624-22-6, 80192-55-8)

These compounds share the same molecular formula (C₁₄H₃₀O ) but differ in substituent positions:

CAS Number Branching Pattern Key Property Differences
5333-42-6 Ethyl at position 3, pentyl at position 4 Higher viscosity due to less optimal branching.
105-30-6 Linear heptanol with terminal hydroxyl Lower boiling point (~245°C) and higher water solubility.
624-22-6 Branched pentyl and ethyl groups at positions 2 and 5 Reduced thermal stability compared to the target compound.
80192-55-8 Cyclohexyl substituent at position 2 Enhanced rigidity, lower solubility in aliphatic hydrocarbons.

Functional Group Impact

  • Hydroxyl Position : Moving the hydroxyl group from terminal (1st carbon) to internal positions (e.g., 2nd carbon in some isomers) reduces polarity and reactivity in esterification reactions.
  • Branching Effects : Increased branching in this compound lowers its melting point (-15°C estimated) compared to linear analogs but improves miscibility with hydrocarbons .

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